

Spectroscopic Profile of 3-(Hydroxymethyl)-3-methylcyclobutanone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 3-(Hydroxymethyl)-3-methylcyclobutanone

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This technical guide provides a comprehensive analysis of the expected spectroscopic data for **3-(hydroxymethyl)-3-methylcyclobutanone**. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to present a robust, predictive spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals who may be working with or synthesizing this molecule.

Introduction

3-(Hydroxymethyl)-3-methylcyclobutanone is a bifunctional small molecule containing a ketone, a primary alcohol, and a quaternary center within a strained cyclobutane ring. Its unique structural features make it an interesting target for synthesis and a potentially valuable building block in medicinal chemistry and materials science. Accurate characterization of such molecules is paramount, and a thorough understanding of their spectroscopic properties is the cornerstone of this process. This guide provides a detailed interpretation of the predicted ^1H NMR, ^{13}C NMR, IR, and MS data for **3-(hydroxymethyl)-3-methylcyclobutanone**, explaining the rationale behind the expected spectral features.

Predicted Spectroscopic Data Summary

The following table summarizes the predicted key spectroscopic data for **3-(hydroxymethyl)-3-methylcyclobutanone**.

Spectroscopic Technique	Predicted Key Features
^1H NMR	Singlet (~1.3 ppm, 3H, $-\text{CH}_3$); Doublets (~2.0-2.8 ppm, 4H, cyclobutane CH_2); Singlet (~3.6 ppm, 2H, $-\text{CH}_2\text{OH}$); Broad Singlet (variable, 1H, $-\text{OH}$)
^{13}C NMR	Quaternary Carbon (~45-55 ppm, C-3); Methyl Carbon (~20-30 ppm, $-\text{CH}_3$); Methylene Carbons (ring) (~35-45 ppm, C-2, C-4); Hydroxymethyl Carbon (~60-70 ppm, $-\text{CH}_2\text{OH}$); Carbonyl Carbon (~200-215 ppm, $\text{C}=\text{O}$)
IR Spectroscopy	Strong, sharp $\text{C}=\text{O}$ stretch (~1780 cm^{-1}); Broad O-H stretch (~3400 cm^{-1}); C-H stretches (~2850-3000 cm^{-1}); C-O stretch (~1050 cm^{-1})
Mass Spectrometry	Molecular Ion (M^+): m/z 114; Key Fragments: m/z 99 ($[\text{M}-\text{CH}_3]^+$), m/z 83 ($[\text{M}-\text{CH}_2\text{OH}]^+$), m/z 71, m/z 55

^1H NMR Spectroscopy: A Detailed Prediction

The proton NMR spectrum of **3-(hydroxymethyl)-3-methylcyclobutanone** is predicted to exhibit distinct signals corresponding to the methyl, cyclobutane ring, hydroxymethyl, and hydroxyl protons. The strained nature of the cyclobutane ring influences the chemical shifts of the ring protons.[\[1\]](#)

Predicted ^1H NMR Assignments:

- ~1.3 ppm (s, 3H): This singlet is assigned to the three protons of the methyl group at the C-3 position. Its chemical shift is in the typical range for a methyl group attached to a quaternary carbon.

- ~2.0-2.8 ppm (m, 4H): These signals arise from the four methylene protons of the cyclobutane ring (at C-2 and C-4). Due to the puckered conformation of the cyclobutane ring, these protons are diastereotopic and are expected to appear as a complex multiplet, likely a set of doublets or multiplets. The specific chemical shifts and coupling constants would be sensitive to the ring conformation. In unsubstituted cyclobutane, the protons appear at approximately 1.96 ppm.^[1] The presence of the ketone and the C-3 substituents will deshield these protons.
- ~3.6 ppm (s, 2H): This singlet corresponds to the two protons of the hydroxymethyl group (-CH₂OH). The absence of adjacent protons results in a singlet.
- Variable (br s, 1H): The hydroxyl proton (-OH) will appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Caption: Predicted ¹H NMR chemical shifts for **3-(hydroxymethyl)-3-methylcyclobutanone**.

¹³C NMR Spectroscopy: A Predictive Analysis

The ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

Predicted ¹³C NMR Assignments:

- ~20-30 ppm: This signal is attributed to the methyl carbon (-CH₃).
- ~35-45 ppm: These two signals arise from the C-2 and C-4 methylene carbons of the cyclobutane ring. Unsubstituted cyclobutane has a ¹³C chemical shift of about 22.4 ppm.^[2] The substituents at C-3 and the ketone at C-1 will influence these shifts.
- ~45-55 ppm: This signal corresponds to the quaternary carbon at C-3.
- ~60-70 ppm: This signal is assigned to the hydroxymethyl carbon (-CH₂OH).
- ~200-215 ppm: The carbonyl carbon (C=O) of the cyclobutanone is expected to appear in this downfield region, which is characteristic for ketones. For cyclobutanone itself, the carbonyl carbon appears at 208.7 ppm.^{[3][4]}

Infrared (IR) Spectroscopy: Functional Group Identification

The IR spectrum will be dominated by absorptions from the carbonyl and hydroxyl functional groups.

- $\sim 3400\text{ cm}^{-1}$ (broad): A broad and strong absorption in this region is characteristic of the O-H stretching vibration of the alcohol, indicating hydrogen bonding.
- $\sim 2850\text{-}3000\text{ cm}^{-1}$ (medium): These absorptions are due to the C-H stretching vibrations of the methyl and methylene groups.
- $\sim 1780\text{ cm}^{-1}$ (strong, sharp): A strong and sharp absorption band in this region is characteristic of the C=O stretching vibration of a cyclobutanone. The ring strain in the four-membered ring shifts the carbonyl absorption to a higher frequency compared to acyclic ketones (typically $\sim 1715\text{ cm}^{-1}$).^{[5][6]}
- $\sim 1050\text{ cm}^{-1}$ (medium): This absorption is attributed to the C-O stretching vibration of the primary alcohol.

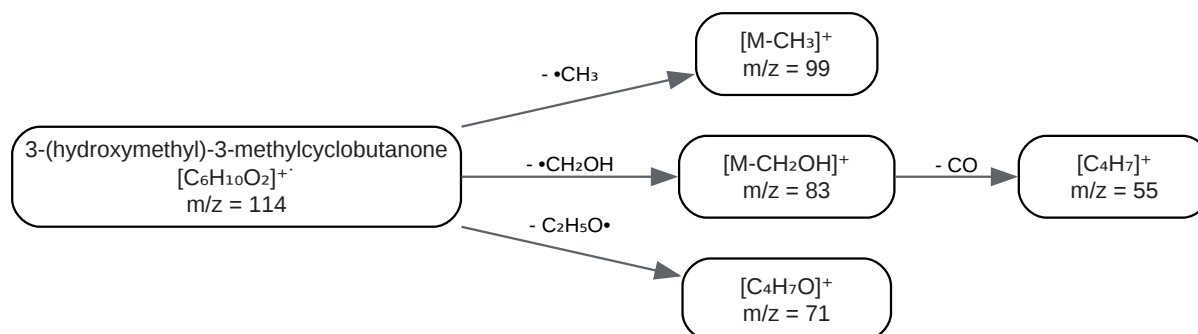
Mass Spectrometry: Fragmentation Analysis

The electron ionization mass spectrum of **3-(hydroxymethyl)-3-methylcyclobutanone** is expected to show a molecular ion peak and several characteristic fragment ions. The fragmentation of cyclic ketones often involves alpha-cleavage.^[7]

Predicted Fragmentation Pattern:

- $m/z\ 114\ (M^+)$: The molecular ion peak.
- $m/z\ 99\ ([M-CH_3]^+)$: Loss of a methyl radical via alpha-cleavage.
- $m/z\ 83\ ([M-CH_2OH]^+)$: Loss of the hydroxymethyl radical.
- $m/z\ 71$: This fragment could arise from the loss of C_2H_5O from the molecular ion.

- m/z 55: A common fragment for cyclic ketones, potentially arising from a retro-[2+2] cycloaddition.



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Caption: Predicted major fragmentation pathways for **3-(hydroxymethyl)-3-methylcyclobutanone**.

Plausible Synthetic Approach

While a specific synthesis for **3-(hydroxymethyl)-3-methylcyclobutanone** is not readily found in the literature, a plausible approach would involve the functionalization of a pre-formed cyclobutanone derivative. A potential synthetic strategy could be the nucleophilic addition of a hydroxymethyl anion equivalent to 3-methylcyclobutanone.

Proposed Experimental Protocol:

- **Protection of the Ketone:** 3-Methylcyclobutanone is reacted with ethylene glycol in the presence of an acid catalyst (e.g., *p*-toluenesulfonic acid) to form the corresponding ketal, protecting the ketone functionality.
- **Introduction of the Hydroxymethyl Group:** The protected 3-methylcyclobutanone is then treated with a strong base, such as lithium diisopropylamide (LDA), to generate an enolate. This enolate is subsequently reacted with formaldehyde to introduce the hydroxymethyl group at the 3-position.
- **Deprotection:** The ketal protecting group is removed by acidic hydrolysis to regenerate the ketone, yielding the final product, **3-(hydroxymethyl)-3-methylcyclobutanone**.

This proposed synthesis is based on established methods for the alpha-functionalization of ketones. The synthesis of various substituted cyclobutanones has been reported in the literature.[8][9][10]

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic data for **3-(hydroxymethyl)-3-methylcyclobutanone**. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a comprehensive profile that can aid researchers in the identification and characterization of this molecule. The predicted ^1H and ^{13}C NMR, IR, and mass spectra provide a valuable reference for those engaged in the synthesis and application of novel cyclobutane derivatives.

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